2-Acetyl-3-methoxybenzaldehyde
Description
Historical Context and Significance in Organic Synthesis
The journey of substituted benzaldehydes begins with their parent compound, benzaldehyde (B42025). Benzaldehyde, the simplest aromatic aldehyde, is a naturally occurring compound that was first extracted from bitter almonds in the early 19th century and synthesized in the 1830s. wikipedia.org This foundational molecule, consisting of a benzene (B151609) ring attached to a formyl group, quickly became one of the most industrially useful aldehydes. wikipedia.org Its discovery and subsequent synthesis were pivotal in the development of organic chemistry.
The true synthetic power of this chemical class was unlocked with the advent of methods to create substituted benzaldehydes, where additional functional groups are attached to the benzene ring. These compounds are highly valued as intermediates and building blocks in organic synthesis. fiveable.mesinoshiny.com Their utility stems from the reactivity of the aldehyde group, which readily participates in a variety of chemical transformations. Historically and in contemporary synthesis, substituted benzaldehydes are crucial for creating Schiff bases and are key reactants in multicomponent reactions, which allow for the construction of complex molecular architectures from simple precursors. researchgate.netjlu.edu.cnresearchgate.net Modern techniques, such as palladium-catalyzed cross-coupling reactions, have further expanded their importance, enabling the facile synthesis of highly functionalized and diverse molecules. acs.orgrug.nl
Relevance of the Benzaldehyde Scaffold in Chemical Sciences
The benzaldehyde scaffold is a privileged structure in chemical sciences due to its versatility. rug.nl Its applications span numerous fields, from the creation of dyes and polymers to its widespread use in the fragrance and flavor industries, where it often imparts a characteristic almond-like scent. sinoshiny.comfiveable.metaylorandfrancis.com
In medicinal chemistry, the benzaldehyde framework is a cornerstone for drug design and synthesis. It serves as a starting point for building more complex pharmaceutical agents, including antihypertensive and anticonvulsant drugs. sinoshiny.com The aldehyde functional group is particularly significant; its susceptibility to nucleophilic addition reactions allows for the introduction of new molecular fragments and the construction of versatile intermediates like cyanohydrins. fiveable.me The ability to modify both the aldehyde and the aromatic ring enables chemists to fine-tune the properties of molecules, leading to compounds with specific biological activities. fiveable.mesinoshiny.com Derivatives have been studied for a range of potential pharmacological effects, including antimicrobial, antioxidant, and anti-inflammatory properties. ontosight.ai
Overview of Structural Diversity within Aromatic Aldehydes
Aromatic aldehydes are a broad and diverse class of compounds, primarily due to the many ways the aromatic ring can be substituted. fiveable.me The type and position of these substituents profoundly influence the compound's physical and chemical properties, including reactivity. fiveable.meresearchgate.netcdnsciencepub.com This structural diversity is a key theme in modern organic synthesis.
Chemists have developed powerful methods to leverage this diversity. Multi-component reactions, for instance, can combine several simple molecules, including an aromatic aldehyde, in a single step to produce highly substituted and complex heterocyclic products like pyridines. researchgate.netjlu.edu.cn Cascade reactions, another elegant synthetic strategy, can transform simple aromatic aldehydes and other starting materials into diverse polycyclic aromatic systems through a sequence of bond-forming events. acs.org The strategic placement of different functional groups on the benzaldehyde scaffold allows for the creation of a vast library of derivatives with tailored properties for various applications. fiveable.me
Scope and Academic Importance of 2-Acetyl-3-Methoxybenzaldehyde in Contemporary Research
This compound is a distinct member of the substituted benzaldehyde family, identified by the Chemical Abstracts Service (CAS) number 2147745-09-1 . bldpharm.comchemicalbook.combldpharm.com This compound features a benzaldehyde core with an acetyl group (-COCH₃) at position 2 and a methoxy (B1213986) group (-OCH₃) at position 3.
| Property | Value | Source |
|---|---|---|
| CAS Number | 2147745-09-1 | bldpharm.com |
| Molecular Formula | C₁₀H₁₀O₃ | bldpharm.com |
| Molecular Weight | 178.18 g/mol | bldpharm.com |
While commercially available for research, detailed studies focusing specifically on the synthesis, reactivity, and applications of this compound are not widely represented in the peer-reviewed literature. However, its academic importance can be inferred from the well-established chemistry of its constituent functional groups and related structural isomers.
The presence of three reactive sites—the aldehyde, the acetyl ketone, and the methoxy-substituted aromatic ring—makes it a potentially versatile building block. The aldehyde can undergo oxidation to form the corresponding carboxylic acid or reduction to a benzyl (B1604629) alcohol. The combination of the aldehyde and the ortho-acetyl group provides a platform for synthesizing heterocyclic compounds. For example, the related compound o-vanillin (2-hydroxy-3-methoxybenzaldehyde) is a widely used precursor for synthesizing Schiff bases and metal complexes for applications in catalysis and bioinorganic chemistry. researchgate.netresearchgate.netirphouse.com The oxidation of various methoxy-substituted benzaldehydes has been studied to understand how substituent positions affect reaction kinetics. researchgate.net
Modern synthetic protocols, such as one-pot reduction/cross-coupling procedures, have been developed for preparing a wide range of substituted benzaldehydes, highlighting the ongoing academic and industrial interest in creating novel derivatives for potential use in fields like PET tracer development. acs.orgrug.nl Although specific research on this compound is limited, its structure suggests it is a valuable intermediate for synthetic chemists exploring new molecular entities.
Properties
CAS No. |
2147745-09-1 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-acetyl-3-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O3/c1-7(12)10-8(6-11)4-3-5-9(10)13-2/h3-6H,1-2H3 |
InChI Key |
VITLLOBZKWFBEZ-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Derivative Synthesis of 2 Acetyl 3 Methoxybenzaldehyde
Reactions at the Acetyl Moiety
The acetyl group (-COCH₃) presents a reactive carbonyl center and acidic α-protons, allowing for a range of chemical modifications.
Acetylation and Deacetylation Strategies
Carbonyl Group Modifications and Transformations
The carbonyls of both the acetyl and aldehyde groups are susceptible to nucleophilic attack and condensation reactions. While the aldehyde carbonyl is generally more electrophilic and reactive than the ketone carbonyl, reaction conditions can be tuned to favor transformations at either site.
One of the most significant transformations is the Horner-Wadsworth-Emmons (HWE) reaction, which converts carbonyls to alkenes with high stereoselectivity, predominantly forming (E)-alkenes. wikipedia.orgorganic-chemistry.org This reaction involves a stabilized phosphonate (B1237965) carbanion reacting with an aldehyde or ketone. wikipedia.org Given the higher reactivity of aldehydes, the formyl group of 2-acetyl-3-methoxybenzaldehyde would be expected to react preferentially under kinetically controlled conditions. nrochemistry.comalfa-chemistry.com
The acetyl group's α-protons are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in aldol-type condensation reactions. magritek.com It can react with other aldehyde molecules or potentially with the adjacent aldehyde group on another molecule of this compound to form complex self-condensation products. Such reactions are fundamental in carbon-carbon bond formation. magritek.com For example, the Claisen-Schmidt condensation involves the reaction of an acetophenone (B1666503) derivative with an aromatic aldehyde to form a chalcone (B49325). researchgate.net
Table 1: Examples of Horner-Wadsworth-Emmons Reactions with Benzaldehydes This table presents data from analogous reactions to illustrate the expected outcome of an HWE reaction with the aldehyde moiety of this compound.
| Aldehyde Reactant | Phosphonate Reagent | Base/Conditions | Product | Yield (%) | (E:Z) Ratio |
| Benzaldehyde (B42025) | Triethyl phosphonoacetate | NaH, THF | Ethyl cinnamate | >95 | 95:5 |
| 4-Methoxybenzaldehyde (B44291) | Triethyl phosphonoacetate | NaH, THF | Ethyl 4-methoxycinnamate | 92 | >98:2 |
| 4-Chlorobenzaldehyde (B46862) | Diethyl (cyanomethyl)phosphonate | NaH, DME | 4-Chlorocinnamonitrile | 85 | >95:5 |
Reactions at the Aromatic Ring
The reactivity of the benzene (B151609) ring is influenced by the electronic effects of the three substituents.
Electrophilic Aromatic Substitution Patterns
-OCH₃ (Methoxy): A strongly activating group that donates electron density to the ring via resonance (+M effect). It is an ortho, para-director. organicchemistrytutor.comlibretexts.org
-CHO (Formyl): A deactivating group that withdraws electron density from the ring through resonance and induction (-M, -I effects). It is a meta-director. libretexts.org
-COCH₃ (Acetyl): A deactivating group, similar to the formyl group, that withdraws electron density. It is also a meta-director. libretexts.orgwikipedia.org
When both activating and deactivating groups are present, the powerful activating group typically controls the regioselectivity. libretexts.org In this molecule, the methoxy (B1213986) group is the sole activating group and will direct incoming electrophiles to the positions ortho and para to it. The available positions on the ring are C4, C5, and C6.
C4-position: Ortho to the methoxy group and meta to the acetyl group. Favorable.
C6-position: Ortho to the methoxy group and ortho to the aldehyde group. Steric hindrance from the adjacent aldehyde group may reduce reactivity at this site.
Para-position to the methoxy group is occupied by the acetyl group.
Therefore, electrophilic substitution is most likely to occur at the C4-position, which is electronically activated by the methoxy group and sterically accessible.
Table 2: Directing Effects of Substituents on this compound
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |
| -OCH₃ | C3 | +M, -I | Activating | ortho, para |
| -COCH₃ | C2 | -M, -I | Deactivating | meta |
| -CHO | C1 | -M, -I | Deactivating | meta |
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SₙAr) is less common than EAS and generally requires two key features on the aromatic ring: a good leaving group (typically a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group.
The parent this compound molecule does not possess a suitable leaving group and would not be expected to undergo SₙAr. However, a derivative, such as a halogen-substituted analogue (e.g., 4-chloro-2-acetyl-3-methoxybenzaldehyde), could potentially undergo this reaction. In such a case, the acetyl and aldehyde groups, being strong electron-withdrawing substituents, would activate the ring towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex before the expulsion of the leaving group.
Synthesis of Complex Heterocyclic Systems Utilizing this compound
The 1,2-dicarbonyl arrangement of the acetyl and formyl groups makes this compound an excellent building block for the synthesis of various heterocyclic compounds through cyclocondensation reactions.
A primary example is the synthesis of quinoxalines. The reaction of a 1,2-dicarbonyl compound with an aromatic 1,2-diamine, such as o-phenylenediamine, is a classic and efficient method for constructing the quinoxaline (B1680401) ring system. sapub.orgnih.gov This condensation is often carried out in solvents like ethanol (B145695) or acetic acid and can be catalyzed by acids. nih.gov
Furthermore, the dicarbonyl functionality can react with other binucleophiles. For instance, condensation with amidines can lead to pyrimidine (B1678525) derivatives, a reaction known as the Pinner pyrimidine synthesis when applied to 1,3-dicarbonyls. slideshare.netmdpi.com Analogous reactions with 1,2-dicarbonyls can yield related diazine heterocycles. Similarly, reactions with urea (B33335) or guanidine (B92328) could provide access to pyrimidinone structures. bu.edu.egresearchgate.net
Derivatives of this scaffold are also valuable. For example, 2-aminobenzophenones are key precursors for the synthesis of the medicinally important 1,4-benzodiazepine (B1214927) class of compounds. wum.edu.plwum.edu.pl A synthetic route that converts the aldehyde or acetyl group of this compound into an amino group could produce a precursor for novel, substituted benzodiazepine (B76468) analogues. google.com
Table 3: Potential Heterocyclic Systems from this compound This table outlines potential heterocyclic products based on established reactions of 1,2-dicarbonyl compounds with various reagents.
| Reagent | Heterocyclic Product Class | General Conditions |
| o-Phenylenediamine | Quinoxaline | Ethanol or Acetic Acid, Reflux |
| Hydrazine (B178648) | Pyridazine | Acid or Base catalyst |
| Guanidine | Pyrimidine | Base-catalyzed condensation |
| 2-Aminoethanol | Oxazine derivative | Cyclocondensation |
| 2-Aminothiophenol | Thiazine derivative | Cyclocondensation |
Formation of Chalcone Frameworks
Chalcones, or trans-1,3-diaryl-2-propen-1-ones, are significant intermediates in the synthesis of flavonoids and other heterocyclic compounds. neliti.com They are typically synthesized via the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone. neliti.comwikipedia.org In this context, this compound can react as the aldehyde component with a substituted acetophenone.
The reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. Subsequent dehydration of the resulting aldol (B89426) adduct yields the characteristic α,β-unsaturated ketone structure of the chalcone. gordon.edu The general scheme for this base-catalyzed condensation is as follows:
Step 1: A base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), removes an α-hydrogen from the acetophenone to form a reactive enolate ion. gordon.edunih.gov
Step 2: The enolate attacks the aldehyde carbonyl group of this compound.
Step 3: The resulting intermediate is protonated by the solvent (e.g., ethanol or water) to form an aldol.
Step 4: The aldol readily undergoes base-catalyzed dehydration to yield the final chalcone product, which is stabilized by conjugation. gordon.edu
Various substituted acetophenones can be employed to generate a library of chalcone derivatives, with the reaction conditions generally involving stirring the reactants in a solvent like ethanol at room temperature in the presence of a base. nih.govresearchgate.net
Table 1: Illustrative Chalcone Synthesis Parameters
| Aldehyde Component | Ketone Component | Catalyst | Solvent | Typical Condition | Ref |
|---|---|---|---|---|---|
| Benzaldehydes | Acetophenones | NaOH or KOH | Ethanol | Stirred at room temperature | nih.govjetir.org |
Synthesis of Coumarin (B35378) Derivatives
Coumarins (benzo-α-pyrones) are a major class of phenolic compounds. Their synthesis often involves the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound. While this compound lacks the critical ortho-hydroxyl group required for direct coumarin formation, its analogue, 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin), is a common precursor for synthesizing 8-methoxy-substituted coumarins. gaacademy.org
A primary route is the Knoevenagel condensation, where o-vanillin reacts with compounds containing an active methylene group, such as diethyl malonate or ethyl acetoacetate (B1235776), in the presence of a weak base like piperidine (B6355638) or an ionic liquid. gaacademy.orgnih.govnih.gov The reaction proceeds through a condensation to form a cinnamic acid intermediate, which then undergoes intramolecular cyclization (lactonization) to yield the coumarin ring system. gaacademy.orgyoutube.com
For example, the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a piperidine catalyst leads to the formation of 3-acetyl-8-methoxycoumarin. gaacademy.org
Table 2: Conditions for Knoevenagel Condensation to form Coumarins
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Condition | Ref |
|---|---|---|---|---|---|
| 2-Hydroxy-3-methoxybenzaldehyde | Ethyl Acetoacetate | Piperidine | Ethanol | Reflux | kjscollege.com |
| 2-Hydroxy-3-methoxybenzaldehyde | Diethyl Malonate | Piperidine/Acetic Acid | Ethanol | Not specified | nih.gov |
Construction of Triazole-Based Compounds
1,2,3-Triazoles are five-membered heterocyclic rings that can be efficiently synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in "click chemistry". mdpi.combeilstein-journals.org To utilize this compound in this synthesis, one of its carbonyl groups must first be converted into either an azide (B81097) or a terminal alkyne functionality.
A plausible synthetic route involves:
Reduction and Conversion: The aldehyde group can be selectively reduced to an alcohol, which is then converted to an alkyl halide (e.g., using PBr₃). Subsequent reaction with sodium azide (NaN₃) would yield the corresponding benzyl (B1604629) azide. isres.org
Click Reaction: The resulting azide derivative of this compound can then be reacted with a variety of terminal alkynes in the presence of a Cu(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to produce a diverse range of 1,4-disubstituted 1,2,3-triazole compounds. isres.orgnih.gov
This modular approach allows for the facile creation of complex molecules by joining different molecular fragments to the triazole core. beilstein-journals.orgnih.gov
Development of Thiazolopyrimidine Scaffolds
Thiazolo[3,2-a]pyrimidines are fused heterocyclic systems of significant interest. Derivatives of this scaffold can be synthesized through the condensation of a thiazolopyrimidine precursor, which contains an active methylene group, with an aromatic aldehyde. nih.govsemanticscholar.org
Research has demonstrated the synthesis of (Z)-2-(2-hydroxy-3-methoxybenzylidene) derivatives of thiazolo[3,2-a]pyrimidine-3(5H)-one. nih.govresearchgate.net In this reaction, the aldehyde group of 2-hydroxy-3-methoxybenzaldehyde condenses with the active CH₂ group of the thiazolopyrimidine core. The reaction is typically carried out in a solvent such as ethanol with a basic catalyst like pyrrolidine, under reflux conditions, to achieve high yields (95–98%). nih.govresearchgate.net
Although these examples use the hydroxy analogue, the aldehyde functionality of this compound would be expected to undergo a similar condensation reaction under comparable conditions.
Table 3: Synthesis of 2-Arylidene-Thiazolopyrimidines
| Thiazolopyrimidine Precursor | Aldehyde | Catalyst | Solvent | Condition | Ref |
|---|---|---|---|---|---|
| 5-(p-tolyl)-7-methyl-thiazolo[3,2-a]pyrimidine | 2-hydroxy-3-methoxybenzaldehyde | Pyrrolidine | Ethanol | Reflux, 8–10 h | nih.govresearchgate.net |
Derivatization to Naphthoquinone Systems
The synthesis of naphthoquinone derivatives from a benzaldehyde precursor is a multi-step process that involves the construction of the second aromatic ring. While direct derivatization is not straightforward, a common strategy for building the naphthoquinone core is through a Friedel-Crafts alkylation or acylation followed by cyclization and oxidation. nih.gov
Another powerful method is the Diels-Alder reaction, which could potentially be employed. A hypothetical route starting from this compound might involve converting the acetyl group into a diene (e.g., via a Wittig reaction followed by isomerization) and then reacting it with a suitable dienophile, such as 1,4-benzoquinone, to construct the fused ring system. Subsequent oxidation would yield the naphthoquinone framework.
More commonly, substituted naphthoquinones are synthesized via nucleophilic substitution reactions starting from a pre-formed naphthoquinone, such as 2,3-dichloro-1,4-naphthoquinone, which is reacted with various nucleophiles like amines or thiols. nih.govresearchgate.net
Exploration of Thiosemicarbazone Analogues
Thiosemicarbazones are formed through the condensation reaction of a carbonyl compound with thiosemicarbazide (B42300). juniv.edu The reaction is typically straightforward and proceeds by nucleophilic addition of the terminal primary amine group of thiosemicarbazide to the carbonyl carbon, followed by dehydration to form a C=N double bond (an imine). chemmethod.commdpi.com
Given that this compound possesses both an aldehyde and a ketone group, the reaction with thiosemicarbazide will preferentially occur at the more electrophilic aldehyde carbon. The synthesis is often carried out by refluxing equimolar amounts of the aldehyde and thiosemicarbazide in a solvent like ethanol, sometimes with a catalytic amount of acid. juniv.edunih.gov This reaction has been documented for the closely related 2-hydroxy-3-methoxybenzaldehyde, yielding (E)-2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone. nih.gov
Table 4: General Conditions for Thiosemicarbazone Synthesis
| Carbonyl Compound | Reagent | Solvent | Catalyst | Condition | Ref |
|---|---|---|---|---|---|
| Aromatic Aldehydes | Thiosemicarbazide | Ethanol | Conc. HCl | Reflux | juniv.edu |
Routes to Thiazolidine (B150603) Derivatives
Thiazolidine derivatives, particularly thiazolidinones, are important heterocyclic scaffolds. One common synthetic route involves the cyclocondensation of a thiosemicarbazone with a compound containing a reactive α-halo carbonyl group, such as ethyl chloroacetate (B1199739) or chloroacetic acid. chemmethod.com
Starting from the thiosemicarbazone of this compound, a thiazolidin-4-one derivative can be synthesized. The reaction involves the nucleophilic attack of the sulfur atom onto the carbon bearing the halogen, followed by an intramolecular cyclization via nucleophilic attack of the secondary nitrogen onto the carbonyl carbon of the ester or acid, eliminating water or ethanol. chemmethod.com
Another major pathway is the Knoevenagel condensation of the aldehyde with a thiazolidine derivative containing an active methylene group, such as thiazolidine-2,4-dione. This reaction is typically catalyzed by a base like piperidine or sodium acetate (B1210297) and results in a 5-benzylidene-thiazolidine-2,4-dione scaffold. nih.gov This method has been successfully applied to various substituted benzaldehydes, including those with methoxy groups. nih.gov
Table 5: Common Synthetic Routes to Thiazolidine Derivatives
| Starting Material | Reagent(s) | Product Type | Ref |
|---|---|---|---|
| Thiosemicarbazone | Chloroacetic acid, Sodium Acetate | 4-Thiazolidinone | chemmethod.com |
| Aldehyde | Thiazolidine-2,4-dione, Piperidine | 5-Benzylidene-thiazolidine-2,4-dione | nih.gov |
The search yielded data for structurally related but distinct compounds such as:
2-hydroxy-3-methoxybenzaldehyde (o-vanillin)
2-acetoxy-3-methoxybenzaldehyde (B1605099)
2,3-dimethoxybenzaldehyde
Other isomers like 4-acetylbenzaldehyde
However, the spectroscopic characteristics of these related molecules cannot be used to accurately describe this compound, as the substitution pattern and the nature of the functional groups (acetyl vs. hydroxyl or acetoxy) significantly influence the spectral data.
Consequently, without the specific data for this compound, it is not possible to generate a scientifically accurate and thorough article that adheres to the requested outline and content requirements. The creation of data tables and detailed research findings for the specified analytical techniques is contingent on the availability of primary experimental data, which appears to be unpublished or not indexed in accessible databases.
Therefore, the requested article on the "Structural Elucidation and Analytical Characterization of this compound and Its Derivatives" cannot be generated at this time.
Structural Elucidation and Analytical Characterization of 2 Acetyl 3 Methoxybenzaldehyde and Its Derivatives
Spectroscopic Analysis Techniques
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of 2-acetyl-3-methoxybenzaldehyde. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.
The fragmentation of this compound in the mass spectrometer would likely proceed through several characteristic pathways for aromatic aldehydes and ketones. libretexts.orgmiamioh.edu Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.orgmiamioh.edu For aromatic ketones, a primary fragmentation is the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of an acylium ion.
In the case of this compound, the following fragmentation pathways can be postulated:
Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z [M-15]⁺.
Loss of a formyl group (-CHO): This α-cleavage is characteristic of aldehydes and would produce a fragment at m/z [M-29]⁺. miamioh.edu
Loss of an acetyl group (-COCH₃): This would lead to a significant peak at m/z [M-43]⁺.
Loss of carbon monoxide (-CO): This is a common fragmentation for carbonyl compounds.
A plausible fragmentation pathway for a related compound, 4-hydroxy-3-methoxybenzaldehyde, has been proposed, which can offer insights into the fragmentation of the target molecule. researchgate.net The fragmentation behavior of acetylated derivatives of other compounds has also been studied, indicating that while the acetyl group influences fragmentation, the core fragmentation patterns of the parent molecule often remain evident. scielo.br
Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Postulated Structure | m/z (relative abundance) |
| [M]⁺ | C₁₀H₁₀O₃ | 178 (Moderate) |
| [M-15]⁺ | C₉H₇O₃ | Variable |
| [M-29]⁺ | C₉H₉O₂ | Significant |
| [M-43]⁺ | C₈H₇O₂ | Significant |
Note: The relative abundances are estimations and would need to be confirmed by experimental data.
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of 2-methoxybenzaldehyde (B41997) was determined to be in the tetragonal crystal system. researchgate.net It is reasonable to expect that this compound would also crystallize in a well-defined system, with the planar benzene (B151609) ring being a dominant structural feature. The acetyl and methoxy (B1213986) groups would be substituted on this ring, and their orientations would be determined by steric and electronic effects.
Key structural parameters that would be determined from an X-ray crystal structure analysis include:
Bond lengths: The lengths of the C-C bonds within the aromatic ring, the C=O bonds of the aldehyde and acetyl groups, and the C-O bonds of the methoxy group.
Bond angles: The angles between the atoms, which define the geometry of the molecule.
Torsion angles: These angles describe the conformation of the substituent groups relative to the benzene ring.
Intermolecular interactions: The analysis would reveal any hydrogen bonding, π-π stacking, or other non-covalent interactions that stabilize the crystal lattice.
Table 2: Expected Crystallographic Parameters for this compound (based on related structures)
| Parameter | Expected Value Range |
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | P2₁/c or similar |
| C-C (aromatic) bond length | 1.37 - 1.40 Å |
| C=O (aldehyde) bond length | ~1.21 Å |
| C=O (acetyl) bond length | ~1.22 Å |
| C-O (methoxy) bond length | ~1.36 Å |
Note: These are generalized expectations and the actual values would be determined experimentally.
Chromatographic Purity Assessment Methods
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or related derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods for this purpose.
Reverse-phase HPLC is a powerful technique for the separation and quantification of moderately polar compounds like this compound. A validated HPLC method for the simultaneous determination of similar compounds, such as 2-hydroxy-4-methoxybenzaldehyde (B30951) and 2-hydroxy-4-methoxybenzoic acid, has been developed, providing a good starting point for method development for the target analyte. researchgate.netcolab.ws
A typical HPLC method for this compound would involve:
Column: A C18 or other suitable reverse-phase column.
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of formic or phosphoric acid to improve peak shape). sielc.commdpi.com The gradient or isocratic elution would be optimized to achieve good separation.
Detection: A UV detector set at a wavelength where the analyte exhibits strong absorbance, likely around 254 nm or 280 nm. A photodiode array (PDA) detector can also be used to obtain the UV spectrum of the peak for identity confirmation. colab.ws
Table 3: Exemplar HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and thermally stable compounds like this compound. This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. jmchemsci.comjmchemsci.com
In a typical GC-MS analysis:
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is commonly used. nih.gov
Carrier Gas: Helium is the most common carrier gas.
Temperature Program: The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points.
Ionization: Electron ionization (EI) at 70 eV is standard.
Detection: The mass spectrometer detects the fragment ions, providing a mass spectrum that can be compared to a library for compound identification.
GC-MS is not only used for purity assessment but also for the identification of unknown impurities. The fragmentation patterns observed in the mass spectra of any impurity peaks can provide clues to their structures. researchgate.net
Table 4: Typical GC-MS Operating Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Ion Source Temp | 230 °C |
| Mass Range | 40-400 amu |
Computational and Theoretical Studies of 2 Acetyl 3 Methoxybenzaldehyde and Analogues
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a fundamental understanding of the electronic structure of molecules. These calculations are pivotal in predicting a wide range of molecular properties from the ground up.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry due to its favorable balance between accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, which in turn allows for the prediction of geometries, vibrational frequencies, and other electronic properties.
For aromatic aldehydes, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully used to optimize molecular geometries and analyze electronic properties. In studies of related compounds, such as 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin), DFT has been used to determine the relative energies of different conformational isomers. These calculations can elucidate the most stable arrangement of the acetyl and methoxy (B1213986) groups with respect to the benzaldehyde (B42025) moiety in 2-acetyl-3-methoxybenzaldehyde.
Table 1: Representative Calculated Electronic Properties of Benzaldehyde Analogues using DFT
| Compound | Dipole Moment (Debye) |
| Benzaldehyde | 3.12 |
| 2-Hydroxybenzaldehyde | 4.35 |
| 3-Methoxybenzaldehyde (B106831) | 3.25 |
| 4-Methoxybenzaldehyde (B44291) | 4.07 |
| Note: These values are representative and can vary with the specific computational method and basis set used. |
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity and selectivity of chemical reactions. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and shapes of these orbitals are crucial in determining the feasibility and outcome of a reaction.
The HOMO-LUMO energy gap is a particularly important parameter derived from FMO theory. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of both electron-donating (methoxy) and electron-withdrawing (acetyl and aldehyde) groups would influence the energies of the frontier orbitals. DFT calculations on substituted benzaldehydes have shown that the nature and position of substituents significantly alter the HOMO and LUMO energy levels.
The distribution of the HOMO and LUMO across the molecule is also indicative of its reactive sites. In a typical benzaldehyde derivative, the LUMO is often localized on the carbonyl group of the aldehyde, making it susceptible to nucleophilic attack. The HOMO, on the other hand, is generally distributed over the aromatic ring and any electron-donating substituents, indicating the sites for electrophilic attack. For this compound, FMO analysis would likely show a LUMO centered on both the aldehyde and acetyl carbonyl carbons, and a HOMO influenced by the methoxy group and the benzene (B151609) ring.
Table 2: Calculated HOMO-LUMO Energies and Gap for a Benzaldehyde Analogue
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap | 4.7 |
| Note: These are representative values for a substituted benzaldehyde and would need to be specifically calculated for this compound. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecular surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.
For this compound, an MEP map would be expected to show regions of high negative potential (red) around the oxygen atoms of the carbonyl groups (aldehyde and acetyl) and the methoxy group, making them likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the aldehyde group and the aromatic ring, as well as the carbonyl carbons, indicating their susceptibility to nucleophilic attack. MEP analysis of related benzaldehyde derivatives has confirmed these general trends, providing a visual guide to their chemical reactivity.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for studying the conformational flexibility of molecules and their interactions with other molecules, such as solvents or biological macromolecules.
For a molecule like this compound, which has several rotatable bonds (e.g., the C-C bond of the acetyl group and the C-O bond of the methoxy group), MD simulations can explore the potential energy surface and identify the most stable conformations in different environments. By simulating the molecule's movement over a period of time, one can observe the transitions between different conformations and determine their relative populations. In a study of indole-based Schiff bases derived from aromatic aldehydes, MD simulations were employed to understand the conformational stability of the molecules.
MD simulations can also be used to study the interactions of this compound with solvent molecules. The simulation can reveal how the solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics. This is particularly important for understanding reaction mechanisms and solvation effects. Although specific MD simulation studies on this compound are not prevalent in the literature, the techniques are well-established and could be readily applied to investigate its dynamic behavior.
Structure-Property Relationship (SPR) Investigations
Structure-Property Relationship (SPR) studies aim to establish a correlation between the structural features of a molecule and its physicochemical properties. A quantitative form of this is the Quantitative Structure-Activity Relationship (QSAR), which is widely used in drug discovery and materials science to predict the biological activity or properties of new compounds based on their molecular structure.
For a series of benzaldehyde analogues, QSAR models can be developed to predict properties such as reactivity, toxicity, or receptor binding affinity. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between these descriptors and the observed property. Molecular descriptors can encode various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.
Mechanistic Computational Elucidation of Organic Reactions
Computational chemistry provides powerful tools for elucidating the mechanisms of organic reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and determine the most likely mechanism.
For reactions involving this compound, computational methods can be used to investigate various possible reaction pathways. For example, in a condensation reaction, DFT calculations can be used to model the approach of the nucleophile to the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent dehydration step. The calculated activation energies for each step can help to identify the rate-determining step of the reaction.
Computational studies on the mechanisms of reactions involving other benzaldehyde derivatives have provided valuable insights. For instance, DFT has been used to study the mechanism of the acetalization of 2-methoxybenzaldehyde (B41997) and the cycloaddition reactions of electron-deficient benzaldehydes. rsc.org These studies have helped to explain the observed stereoselectivities and the role of catalysts in these reactions. Similar computational approaches could be applied to understand the reactivity of the two distinct carbonyl groups in this compound and to predict the outcome of its reactions.
Biological Activity of 2 Acetyl 3 Methoxybenzaldehyde Derivatives: in Vitro Mechanistic Studies and Structure Activity Relationships Sar
In Vitro Antimicrobial Research
The antimicrobial potential of 2-hydroxy-3-methoxybenzaldehyde (B140153) derivatives has been extensively explored, with numerous studies demonstrating their efficacy against a spectrum of pathogenic bacteria and fungi. The core structure allows for the synthesis of various analogues, particularly Schiff bases and their metal complexes, which often exhibit enhanced antimicrobial properties compared to the parent compound.
Antibacterial Efficacy Investigations
Derivatives of o-vanillin, especially Schiff bases, have shown notable antibacterial activity. The formation of an azomethine group (C=N) by condensing the aldehyde with a primary amine is crucial for this activity. Research indicates that while some Schiff base ligands themselves may have low to moderate activity, their chelation with metal ions can significantly enhance their bactericidal or bacteriostatic effects.
For instance, Schiff bases derived from o-vanillin and various amines have been tested against both Gram-positive and Gram-negative bacteria. One study on a Schiff base formed from o-vanillin and ethanolamine (B43304) demonstrated higher activity against Staphylococci, E. coli, Klebsiella pneumoniae, and S. aureus than the standard drug, Cefixime researchgate.net. In another investigation, metal complexes of an o-vanillin Schiff base with 4-Aminoantipyrine were found to have moderate to high activity against E. coli and S. aureus, even though the ligand alone was inactive researchgate.net. This enhancement is often attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism.
Furthermore, derivatives of the isomeric 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB) have been evaluated. HMB itself exhibited a minimum inhibitory concentration (MIC) of 1024 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net. Studies on Schiff bases derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) also confirmed activity against bacteria such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa researchgate.net.
| Derivative Type | Bacterial Strain | Activity (MIC) |
|---|---|---|
| 2-hydroxy-4-methoxybenzaldehyde (Isomer) | Staphylococcus aureus (MRSA) | 1024 µg/mL |
| o-Vanillin Schiff Base Metal Complexes | E. coli | Moderate to High Activity |
| o-Vanillin Schiff Base Metal Complexes | S. aureus | Moderate to High Activity |
Antifungal Activity Assessments
The antifungal properties of o-vanillin derivatives are significant, with studies demonstrating their ability to inhibit the growth of various pathogenic fungi. The parent compound, o-vanillin, showed a minimum inhibitory concentration (MIC) of 100 µg/mL against Aspergillus flavus nih.gov. Its isomer, 2-hydroxy-4-methoxybenzaldehyde, was even more potent with an MIC of 70 µg/mL against the same fungus nih.gov.
More complex derivatives have been synthesized to enhance this activity. A novel series of vanillin (B372448) derivatives incorporating thiazole (B1198619) and acylhydrazone moieties displayed potent, broad-spectrum antifungal activity benthamopenarchives.com. Specifically, compound 4a from this series was highly effective against Botrytis cinerea and Fusarium solani, with half maximal effective concentration (EC50) values of 1.07 and 0.78 µg/mL, respectively benthamopenarchives.com. Another derivative, 4k , showed selective inhibition against Magnaporthe grisea with an EC50 of 7.77 µg/mL benthamopenarchives.com.
Schiff base ligands derived from o-vanillin have also been evaluated. One such ligand, 2-methoxy-6-((p-tolylimino)methyl)phenol, was found to be moderately active against Aspergillus niger at a concentration of 100 ppm nih.gov. Other synthesized Schiff bases showed activity even at lower concentrations of 75 ppm nih.gov. Furthermore, a large study on vanillin derivatives with 1,2,3-triazole fragments reported moderate activity against a wide range of fungi, including Candida and Cryptococcus species, with MIC values ranging from 32 to >512 µg/mL nih.govmdpi.com.
| Derivative/Compound | Fungal Strain | Activity (MIC/EC50) |
|---|---|---|
| o-Vanillin | Aspergillus flavus | 100 µg/mL (MIC) |
| 2-hydroxy-4-methoxybenzaldehyde | Aspergillus flavus | 70 µg/mL (MIC) |
| Thiazole-Acylhydrazone Derivative (4a) | Fusarium solani | 0.78 µg/mL (EC50) |
| Thiazole-Acylhydrazone Derivative (4a) | Botrytis cinerea | 1.07 µg/mL (EC50) |
| Thiazole-Acylhydrazone Derivative (4k) | Magnaporthe grisea | 7.77 µg/mL (EC50) |
| 1,2,3-Triazole Derivatives | Candida & Cryptococcus spp. | 32 - >512 µg/mL (MIC) |
| Schiff Base (L researchgate.net) | Aspergillus niger | 100 ppm (Active Concentration) |
Antioxidant Properties and Radical Scavenging Mechanisms
The antioxidant potential of a compound is often linked to its ability to scavenge free radicals or chelate pro-oxidant metal ions. Derivatives of 2-hydroxy-3-methoxybenzaldehyde are of particular interest due to the presence of a phenolic hydroxyl group, which is a key structural feature for antioxidant activity.
Free Radical Scavenging Assays
The ability of o-vanillin and its derivatives to donate a hydrogen atom to neutralize free radicals has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. O-vanillin has been shown to be a more potent DPPH radical scavenger than its isomer, vanillin researchgate.net. At a concentration of 1 mM, o-vanillin exhibited 66.4% DPPH radical scavenging activity, compared to 22.9% for vanillin researchgate.net. This enhanced activity is attributed to its lower oxidation potential, making it easier to donate a hydrogen atom researchgate.net.
Schiff base derivatives also demonstrate significant antioxidant capabilities. A Schiff base synthesized from nicotinic acid hydrazide and o-vanillin was evaluated for its DPPH scavenging activity, showing an IC50 value of 729.258 µg/mL nih.gov. Chalcones, another class of derivatives, have shown pronounced radical scavenging potential. In one study, a series of synthetic chalcones and bis-chalcones exhibited potent DPPH and ABTS scavenging activities, with IC50 values in the low micromolar range researchgate.net. Another report found that a chalcone (B49325) derivative, (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, had a DPPH scavenging IC50 of 3.39 µg/mL, which is close to that of the standard antioxidant ascorbic acid (IC50 of 2.17 µg/mL) gsconlinepress.com. The antioxidant activity of these derivatives is heavily influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings mdpi.comresearchgate.net.
| Derivative/Compound | Assay | Activity (IC50 / % Inhibition) |
|---|---|---|
| o-Vanillin | DPPH | 66.4% Inhibition @ 1 mM |
| Nicotinic acid (2-hydroxy-3-methoxybenzylidene)hydrazide | DPPH | 729.258 µg/mL |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | DPPH | 3.39 µg/mL |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | DPPH | 6.89 µg/mL |
| 2′,4′,4-Trihydroxychalcone | ABTS | 12.72 µg/mL |
Metal Chelating Activity in Biological Systems
Transition metals, particularly iron and copper, can catalyze the formation of highly reactive oxygen species through Fenton-like reactions. Compounds that can chelate these metal ions act as antioxidants by rendering them inactive. The structure of o-vanillin, with its ortho-positioned hydroxyl and methoxy groups, provides a potential site for metal chelation eurekaselect.com. When o-vanillin is converted into derivatives like Schiff bases, the resulting imine nitrogen adds another coordination site, creating a powerful chelating ligand researchgate.neteurekaselect.com.
In Vitro Antiproliferative and Cytotoxic Evaluations
Derivatives of 2-hydroxy-3-methoxybenzaldehyde have emerged as a promising scaffold for the development of novel anticancer agents. Numerous studies have demonstrated the cytotoxic and antiproliferative effects of its Schiff base, chalcone, and metal complex derivatives against a variety of human cancer cell lines.
Schiff bases derived from o-vanillin and their organotin(IV) compounds have shown significant cytotoxicity. In one study, these compounds were evaluated against several cell lines, with the diphenyltin(IV) derivatives exhibiting greater potency than the Schiff base ligands alone nih.gov. The mechanism of action for these organotin compounds against bladder cancer cells was found to involve the induction of reactive oxygen species (ROS), leading to apoptosis researchgate.net.
Metal complexes of o-vanillin Schiff bases have also been a major focus of antiproliferative research. A dinuclear Ni(II) complex of an o-vanillin Schiff base showed exceptionally high cytotoxicity against the HCT-116 human colon cancer cell line, with an IC50 value of 0.81 µM ajchem-a.com. Similarly, a palladium(II) complex of another o-vanillin Schiff base was highly active against the MCF-7 breast cancer cell line (IC50 = 7.21 µM) and the A549 lung cancer cell line (IC50 = 11.23 µM), proving more potent than the reference drug Cisplatin in the MCF-7 line ajchem-a.com.
Chalcones derived from vanillin have also been investigated. Two vanillin-based chalcone analogues, CH1 and CH2, expressed powerful antitumor effects on HCT-116 cells while having a minimal effect on noncancerous MRC-5 cells researchgate.netajol.info. Their mechanism was found to be mediated through the activation of the intrinsic apoptotic pathway researchgate.netajol.info. Additionally, thiazolo[3,2-a]pyrimidine derivatives incorporating the 2-hydroxy-3-methoxybenzylidene moiety have been synthesized and tested. One such compound demonstrated high efficacy against M-HeLa cervical adenocarcinoma cells (IC50 = 10.1 µM), exceeding the activity of the reference drug Sorafenib amsbio.com.
| Derivative Type | Cell Line | Activity (IC50 / GI50 in µM) |
|---|---|---|
| Dinuclear Ni(II) Schiff Base Complex | HCT-116 (Colon) | 0.81 |
| Copper(II) Schiff Base Complex | HCT-116 (Colon) | 4.2 |
| Palladium(II) Schiff Base Complex | MCF-7 (Breast) | 7.21 |
| Palladium(II) Schiff Base Complex | A549 (Lung) | 11.23 |
| Thiazolo[3,2-a]pyrimidine Derivative | M-HeLa (Cervical) | 10.1 |
| Thiazolo[3,2-a]pyrimidine Derivative | PC3 (Prostate) | 23.5 |
| Diphenyltin(IV) Dithiocarbazate Schiff Base | MCF-7 (Breast) | 0.14 (GI50) |
| Diphenyltin(IV) Dithiocarbazate Schiff Base | Ca Ski (Cervical) | 0.17 (GI50) |
Cell Line Specificity and Selectivity Studies
Derivatives of benzaldehyde (B42025) have demonstrated varied cytotoxic effects across a range of human cancer cell lines. For instance, a series of benzyloxybenzaldehyde derivatives showed significant anticancer activity against the HL-60 human leukemia cell line at concentrations between 1-10 microM. nih.gov Among these, 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865) was identified as a particularly potent compound. nih.gov
Studies on other benzaldehyde formulations have indicated cytotoxic effects on lung adenocarcinoma (COR-L105) and prostate cancer (DU-145) cell lines, with significant decreases in cell viability observed at higher concentrations. rgcc-international.com Similarly, certain benzyloxybenzaldehyde derivatives have shown considerable cytotoxicity in H1299 cells, a human non-small cell lung carcinoma line, with IC50 values around 13.0 to 14.0 µM. mdpi.comsemanticscholar.org In contrast, some of these derivatives, such as ABMM-15 and ABMM-16, displayed no significant cytotoxicity in either H1299 or A549 (another non-small cell lung cancer line) cells. mdpi.comsemanticscholar.org
The cytotoxic activity of related heterocyclic compounds derived from reactions involving substituted benzaldehydes has also been evaluated. For example, certain coumarin (B35378) derivatives synthesized using 4-methoxybenzaldehyde (B44291) and 4-chlorobenzaldehyde (B46862) exhibited cytotoxic effects against a panel of human cancer cell lines, including gastric (NUGC), colon (DLD1), liver (HA22T, HEPG2), nasopharyngeal (HONE1), and breast (MCF) cancers. nih.gov
The table below summarizes the cytotoxic activities of various benzaldehyde derivatives against different cancer cell lines.
| Compound Type | Cell Line | Activity | Reference |
| Benzyloxybenzaldehyde derivatives | HL-60 | Significant activity at 1-10 µM | nih.gov |
| Benzaldehyde formulation | COR-L105, DU-145 | Cytotoxic at high concentrations | rgcc-international.com |
| Benzyloxybenzaldehyde derivatives | H1299 | IC50 values of 13.0-14.0 µM | mdpi.comsemanticscholar.org |
| Coumarin derivatives | NUGC, DLD1, HEPG2, MCF | Active with IC50 values in the nM range | nih.gov |
Mechanistic Insights into Cell Cycle Modulation
Investigations into the mechanisms of action for benzaldehyde derivatives suggest that they can influence cell cycle progression. Morphological assessment and DNA fragmentation analysis of HL-60 cells treated with benzyloxybenzaldehyde derivatives indicated that these compounds can arrest the cell cycle in the G2/M phase, subsequently leading to apoptosis. nih.gov This was also associated with a loss of mitochondrial membrane potential. nih.gov
Furthermore, studies on benzimidazole (B57391) derivatives, which can be synthesized from related aldehyde precursors, have shown varied effects on the cell cycle in different cancer cell lines. For example, in A549 cells, one compound was found to arrest the cell cycle in the G1 phase, while another arrested it in both the G1 and G2 phases. mdpi.com In MDA-MB-231 breast cancer cells, one derivative caused an increase in the G1 and S phase populations, while another led to an accumulation of cells in the G2 phase. mdpi.com
The table below details the observed effects of different benzaldehyde-related compounds on cell cycle progression.
| Compound Type | Cell Line | Effect on Cell Cycle | Reference |
| Benzyloxybenzaldehyde derivatives | HL-60 | Arrest at G2/M phase | nih.gov |
| Benzaldehyde | NHIK 3025 | General inhibition of cell cycle traverse | nih.gov |
| Benzimidazole derivative 13 | A549 | Arrest at G1 phase | mdpi.com |
| Benzimidazole derivative 10 | A549 | Arrest at G1 and G2 phases | mdpi.com |
| Benzimidazole derivative 13 | MDA-MB-231 | Increase in G1 and S phases | mdpi.com |
| Benzimidazole derivative 10 | MDA-MB-231 | Increase in G2 phase | mdpi.com |
Enzyme Inhibition Studies and Target Identification
Lipoxygenase Inhibition Mechanisms
While direct studies on 2-acetyl-3-methoxybenzaldehyde are limited, research on structurally related flavonoids has shown that these compounds can inhibit lipoxygenase activity. nih.gov The inhibitory action of flavonoids is thought to be a contributing factor to their biological activities. nih.gov For example, methanol (B129727) extracts of Tradescantia fluminensis, which are rich in flavonoids, have demonstrated significant 15-lipoxygenase inhibition. nih.gov The structure-activity relationship of some flavonoids suggests that the planarity of the molecule is important for superior inhibitory activity. nih.gov
Other Enzymatic Interactions and Kinetic Analysis
Substituted benzaldehydes have been shown to be excellent substrates for molybdenum-containing enzymes such as aldehyde oxidase. researchgate.net Kinetic studies have revealed that hydroxy- and methoxy-benzaldehydes exhibit low Km values (5x10⁻⁶ M to 1x10⁻⁵ M) for aldehyde oxidase, indicating a high affinity. researchgate.net Compounds possessing a 3-methoxy group, which is present in this compound, have been associated with relatively high Vmax values with this enzyme. researchgate.net In contrast, these compounds show lower affinities for xanthine (B1682287) oxidase. researchgate.net
A mechanistic kinetic model has also been developed for benzaldehyde lyase, a thiamine (B1217682) diphosphate-dependent enzyme. nih.govresearchgate.netdntb.gov.ua This model is particularly relevant for the synthesis of 2-hydroxy ketones from two identical aldehyde molecules and takes into account the donor-acceptor principle of the substrate molecules. nih.govresearchgate.netdntb.gov.ua
The table below presents the kinetic constants for the interaction of substituted benzaldehydes with aldehyde oxidase.
| Substrate Type | Enzyme | Km Value (M) | Vmax (relative) | Reference |
| Hydroxy- and Methoxy-benzaldehydes | Aldehyde Oxidase | 5x10⁻⁶ to 1x10⁻⁵ | - | researchgate.net |
| 3-Methoxy substituted benzaldehydes | Aldehyde Oxidase | - | Relatively high | researchgate.net |
Molecular Interactions with Biomolecules
DNA Binding Studies
The interaction of small molecules with DNA is a key mechanism for many therapeutic agents. Anticancer drugs can bind to DNA through various modes, including electrostatic attraction, groove binding, and intercalation. nih.gov While direct studies on this compound are not available, research on related α,β-unsaturated aldehydes has shown that they can induce interstrand DNA cross-links. acs.org These cross-links are formed between guanine (B1146940) bases in 5'-CpG-3' sequences. acs.org
Furthermore, a study on a 1,2,3-triazole derivative of 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde demonstrated its ability to interact with calf thymus DNA (CT-DNA). nih.gov Spectroscopic analysis showed a bathochromic shift upon the addition of CT-DNA, which is indicative of an interaction between the compound's chromophores and the DNA bases, possibly through intercalation. nih.gov The intrinsic binding constant (Kb) for this interaction was calculated, confirming the binding event. nih.gov
Protein Interaction Profiling
For instance, various benzaldehyde derivatives have been shown to interact with a range of proteins, including enzymes and receptors. The reactivity of the aldehyde group allows for the formation of Schiff bases with amine residues on proteins, which can lead to reversible or irreversible inhibition. The acetyl and methoxy groups of the this compound core would modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for specific protein targets.
In related research, photoactivatable analogs of p-benzoyl-l-phenylalanine have been utilized to covalently capture protein-protein interactions. nih.gov This highlights a methodology that could be applied to identify the protein targets of bioactive this compound derivatives. By incorporating a photoactivatable group into the structure of a derivative, researchers can induce covalent cross-linking to interacting proteins upon UV irradiation, allowing for their subsequent identification and characterization. nih.gov
The following table summarizes potential protein targets for analogous benzaldehyde derivatives, which could be considered as starting points for investigating the protein interaction profile of this compound derivatives.
| Potential Protein Target Class | Example of Interaction | Significance |
| Dehydrogenase Enzymes | Inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by adenosine (B11128) analogs with a 3-methoxybenzamido moiety. nih.gov | Inhibition of key metabolic enzymes can have applications in anti-parasitic or anti-cancer therapies. |
| Lipoxygenases (LOXs) | Potent and selective inhibition of 12-lipoxygenase by 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives. nih.gov | Modulation of inflammatory pathways. |
| Tubulin | Inhibition of tubulin polymerization by 2-aroyl benzofuran (B130515) derivatives. | Disruption of the cytoskeleton is a key mechanism for anti-cancer agents. |
| Cholinesterases | Dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase by 2-arylbenzofuran derivatives. nih.gov | Relevant for the development of treatments for neurodegenerative diseases like Alzheimer's. nih.gov |
Structure-Activity Relationship (SAR) Derivations for Biological Profiles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR would explore how modifications to the phenyl ring, the acetyl group, and the methoxy group affect their potency and selectivity.
The biological activity of benzaldehyde derivatives is highly sensitive to the nature and position of substituents on the aromatic ring.
Electronic Effects: The introduction of electron-donating groups (like methoxy) or electron-withdrawing groups can significantly alter the reactivity of the aldehyde and acetyl groups and influence interactions with protein targets. For example, in a study of 2'-deoxy-2'-(3-methoxybenzamido)adenosine analogs, modifications to the benzamido moiety led to improvements in inhibitory activity against trypanosomal GAPDH. nih.gov
Steric Effects: The size and position of substituents can affect how a molecule fits into a protein's binding site. In a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the anilino part of the molecule, as well as the size of the substituents, strongly influenced the activity and cytotoxicity. mdpi.com
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors is often crucial for molecular recognition. The methoxy and acetyl groups of the parent compound can act as hydrogen bond acceptors. The introduction of hydroxyl or amino groups would add hydrogen bond donating capabilities, potentially enhancing binding affinity. Studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives demonstrated that the hydroxy and methoxy groups were part of a scaffold that yielded potent and selective inhibitors of 12-lipoxygenase. nih.gov
The following table illustrates how different substituents on analogous benzaldehyde scaffolds can impact biological activity.
| Compound Scaffold | Substituent Modification | Impact on Biological Activity | Reference |
| 2'-deoxy-2'-amidoadenosines | Variations in the 2'-amido group | Improved inhibitory activity against GAPDH. | nih.gov |
| 2-Phenoxybenzamides | Substitution pattern on the anilino moiety | Strong influence on antiplasmodial activity and cytotoxicity. | mdpi.com |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides | Modifications to the benzenesulfonamide (B165840) scaffold | Resulted in potent and selective 12-LOX inhibitors. | nih.gov |
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. nih.gov The identification of a pharmacophore for a series of active this compound derivatives would be a crucial step in designing new, more potent analogs.
A pharmacophore model for this class of compounds would likely include features such as:
Aromatic Ring: Serving as a hydrophobic core that can engage in van der Waals and pi-stacking interactions.
Hydrogen Bond Acceptors: The oxygen atoms of the acetyl and methoxy groups.
Hydrogen Bond Donors: If hydroxyl or amino substituents are present in active analogs.
Hydrophobic Features: Alkyl or aryl substituents could introduce additional hydrophobic interaction points.
The development of a pharmacophore model typically involves aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. nih.gov For example, a pharmacophore model for hydroxybenzaldehyde derivatives as mosquito repellents was developed and consisted of two hydrophobic features, one hydrogen bond acceptor, and one aromatic ring. unimas.my
The following table outlines the key features that might constitute a pharmacophore for bioactive derivatives of this compound, based on the functionalities present in the core structure and common features in related bioactive molecules.
| Pharmacophoric Feature | Potential Structural Basis in this compound | Type of Interaction |
| Aromatic Ring | The benzene (B151609) ring | Hydrophobic and pi-stacking interactions |
| Hydrogen Bond Acceptor | Oxygen of the acetyl group | Hydrogen bonding |
| Hydrogen Bond Acceptor | Oxygen of the methoxy group | Hydrogen bonding |
| Hydrophobic Center | The acetyl methyl group | Hydrophobic interactions |
Applications in Materials Science and Catalysis
Coordination Chemistry and Ligand Design
The presence of oxygen donor atoms in the aldehyde and acetyl groups, along with the potential for modification into Schiff bases, makes 2-acetyl-3-methoxybenzaldehyde and its analogues excellent candidates for ligand design in coordination chemistry. These ligands can form stable complexes with a variety of transition metals.
Derivatives of this compound, such as 2-hydroxy-3-methoxybenzaldehyde (B140153), readily react with metal salts to form coordination complexes. For instance, Schiff bases synthesized from the condensation of 2-hydroxy-3-methoxybenzaldehyde and amino acids like L-Serine have been used to create complexes with Copper(II), Nickel(II), and Cobalt(II). ijert.org The formation of these complexes typically involves refluxing the ligand with the corresponding metal salt, often in an ethanolic solution, leading to the precipitation of the complex. ijert.orgsbmu.ac.ir
The structural characterization of these metal-ligand complexes is accomplished through a suite of analytical techniques:
Elemental Analysis: Confirms the stoichiometric composition of the metal complexes. ijert.org
Infrared (IR) Spectroscopy: Identifies the coordination sites of the ligand. The deprotonation of hydroxyl groups and the coordination of azomethine nitrogen (in Schiff base derivatives) to the metal center are confirmed by shifts in their respective IR bands. nih.gov The appearance of new bands at lower frequencies can indicate the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. semanticscholar.org
UV-Visible Spectroscopy: Provides insights into the electronic transitions within the complex, which helps in determining the geometry around the central metal ion. For example, specific d-d transitions can suggest square-planar, tetrahedral, or octahedral geometries. ijert.orgsbmu.ac.ir
Magnetic Susceptibility Measurements: Helps to determine the magnetic moment of the complex, further elucidating the electronic structure and geometry of the metal center. ijert.org
Molar Conductance: Measurements in solvents like DMSO can indicate whether the complexes are electrolytic or non-electrolytic in nature. cranfield.ac.uk
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectra help to confirm the structure of the ligand and its complexes, with the absence of certain proton signals (like the -OH proton) indicating deprotonation upon complexation. semanticscholar.orgcranfield.ac.uk
Based on these characterization methods, metal complexes derived from similar benzaldehydes have been assigned various geometries, including distorted square planar, tetrahedral, and octahedral configurations. ijert.orgsemanticscholar.org
Metal complexes incorporating ligands derived from substituted benzaldehydes have demonstrated notable catalytic activity. For example, M(II) complexes (where M = Mn, Co, Cu) with Schiff bases like 2-hydroxy-3-methoxybenzaliminopropyl, when immobilized on a support like Aerosil, have been studied for their catalytic role in ozone decomposition. researchgate.net In these studies, the catalytic activity was found to vary depending on the central metal ion, following the order Mn > Co > Cu. researchgate.net The structure of the complex, such as pseudotetrahedral versus pseudooctahedral geometry, also influences its catalytic performance. researchgate.net This highlights the potential for tuning the catalytic properties of these complexes by modifying both the metal center and the ligand structure derived from precursors like this compound.
Polymer Chemistry and Polymerization Initiation
In polymer chemistry, compounds that can generate reactive species (like free radicals) upon exposure to light are crucial as photoinitiators. Aromatic ketones are a well-known class of such compounds.
Photoinitiators are compounds that, upon absorbing light energy (UV or visible), convert it into chemical energy to start a polymerization reaction. sigmaaldrich.com They are generally classified into two types:
Type I Photoinitiators: These undergo unimolecular bond cleavage upon irradiation to produce free radicals. sigmaaldrich.com Acylphosphine oxides and benzoin (B196080) derivatives are common examples. nih.govbeilstein-journals.org
Type II Photoinitiators: These undergo a bimolecular reaction where the photoinitiator in its excited state interacts with a co-initiator (often an amine) to generate the initiating free radicals. sigmaaldrich.com
While specific studies detailing the use of this compound as a photoinitiator are not widely documented, its chemical structure, containing an aromatic ketone moiety, suggests a theoretical potential for it to function as a Type II photoinitiator. For efficient photoinitiation, the absorption spectrum of the initiator must overlap with the emission spectrum of the light source. sigmaaldrich.com The effectiveness of such systems is critical in applications like dental adhesives and 3D microfabrication. nih.govresearchgate.net
Corrosion Inhibition Studies
Substituted benzaldehydes have been investigated as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. nih.govnih.gov The inhibitory action is attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier against the corrosive medium.
The process of corrosion inhibition by organic molecules like this compound derivatives involves their adsorption onto the metal surface. This adsorption can occur through several mechanisms:
Chemisorption: This involves the formation of coordinate bonds between the heteroatoms (like oxygen and nitrogen in Schiff base derivatives) in the inhibitor molecule and the vacant d-orbitals of the metal atoms on the surface. nih.govicrc.ac.ir The presence of lone pair electrons on the oxygen atoms of the acetyl, methoxy (B1213986), and aldehyde groups facilitates this interaction.
Physical Adsorption: This can occur via electrostatic interactions between charged inhibitor molecules and a charged metal surface. mdpi.com
π-Stacking: The aromatic ring of the benzaldehyde (B42025) derivative can interact with the metal surface through its π-electrons, further strengthening the adsorption.
The effectiveness of the inhibition typically increases with the concentration of the inhibitor, as this leads to greater surface coverage. nih.govicrc.ac.ir Studies on related compounds show that these inhibitors often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govuctm.edu The formation of this adsorbed protective layer effectively blocks the active sites for corrosion, significantly reducing the corrosion rate. nih.gov
Computational Modeling of Corrosion Inhibition
Computational modeling has emerged as a powerful and cost-effective tool in the study of corrosion inhibitors, providing valuable insights into their mechanisms of action at the molecular level. nih.gov While specific computational studies focused solely on this compound as a corrosion inhibitor are not extensively documented in publicly available research, the principles and methodologies applied to similar organic compounds, particularly derivatives of benzaldehyde, offer a clear framework for how such an investigation would be approached. These studies typically employ Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to elucidate the relationship between the molecular structure of an inhibitor and its protective efficacy. neliti.com
DFT calculations are instrumental in determining the quantum chemical parameters of the inhibitor molecule, which are crucial for predicting its reactivity and adsorption behavior on a metal surface. Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), electronegativity (χ), and global hardness (η). A higher EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower ELUMO value indicates a higher capacity to accept electrons from the metal. A small energy gap (ΔE) is generally associated with higher inhibition efficiency, as it implies easier polarization of the molecule and greater reactivity. neliti.com
Molecular Dynamics simulations provide a dynamic perspective on the interaction between the inhibitor molecules and the metal surface in a corrosive environment. These simulations can model the adsorption process, revealing the preferred orientation of the inhibitor on the metal surface and the strength of the interaction. neliti.com For instance, in studies of Schiff bases derived from 2-methoxybenzaldehyde (B41997), MD simulations have shown that the orientation of the inhibitor molecules on the metal surface facilitates the formation of coordination bonds, leading to a protective film. The interaction energy calculated from these simulations can quantify the strength of the adsorption. neliti.com
The insights gained from these computational models are vital for the rational design of new and more effective corrosion inhibitors. By understanding the molecular features that contribute to strong adsorption and the formation of a stable protective layer, researchers can strategically modify the chemical structure of parent molecules like this compound to enhance their corrosion inhibition properties.
Development of Advanced Materials and Functional Molecules
This compound serves as a versatile building block in the synthesis of a variety of advanced materials and functional molecules. Its chemical structure, featuring both an aldehyde and a ketone functional group, allows for a range of chemical transformations, leading to the creation of complex molecules with specific and desirable properties. Two prominent classes of functional molecules synthesized from precursors related to this compound are chalcones and Schiff bases.
Chalcones, or trans-1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that form the central core of many biologically important compounds. jetir.org They are typically synthesized through a Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of an aldehyde with a ketone. nih.govneliti.com In the context of this compound, it could theoretically react with various substituted acetophenones or benzaldehydes to yield a diverse library of chalcone (B49325) derivatives. These derivatives are of significant interest in materials science due to their potential applications in nonlinear optics, optical limiting, and as fluorescent probes. The synthesis of chalcones is a well-established method for creating molecules with extensive π-conjugated systems, which are often responsible for their unique optical and electronic properties.
Schiff bases, characterized by the azomethine group (-C=N-), are another important class of functional molecules that can be synthesized from this compound. These compounds are formed by the condensation of a primary amine with an aldehyde or a ketone. nih.gov Schiff bases are widely studied for their diverse applications, including as catalysts, pigments, and in the formation of metal complexes. researchgate.net The coordination chemistry of Schiff base ligands with various metal ions has led to the development of novel materials with interesting magnetic, optical, and catalytic properties. For example, Schiff bases derived from substituted benzaldehydes have been shown to form stable complexes with copper(II), which exhibit significant antimicrobial activity. mdpi.com
The development of these functional molecules from this compound and similar precursors highlights the importance of this compound as a scaffold in organic synthesis. The ability to readily synthesize chalcones and Schiff bases opens up avenues for the creation of new materials with tailored properties for a wide range of applications in materials science and beyond.
Q & A
Q. What are the critical safety protocols for handling 2-acetyl-3-methoxybenzaldehyde in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Inspect gloves before use and discard contaminated gloves properly .
- Ventilation: Work in a well-ventilated fume hood to minimize inhalation risks. Ensure eyewash stations and safety showers are accessible .
- Spill Management: Contain spills with inert absorbents (e.g., sand) and avoid release into drains. Dispose of waste via licensed facilities in compliance with local regulations .
- Storage: Store in a tightly sealed container in a dry, cool area away from ignition sources. Prevent electrostatic discharge .
Q. How is this compound typically synthesized, and what are common starting materials?
Answer:
- Synthetic Routes: A common approach involves Friedel-Crafts acetylation of 3-methoxybenzaldehyde, using acetyl chloride and Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions .
- Precursors: Derivatives of hydroxybenzaldehydes (e.g., 2-hydroxy-5-methoxybenzaldehyde) are often functionalized with acetyl groups via electrophilic substitution .
- Purification: Recrystallization from ethanol or column chromatography is used to isolate the compound. Purity is verified via HPLC or NMR .
Advanced Research Questions
Q. How do substitution patterns (e.g., methoxy and acetyl groups) influence the reactivity of this compound in organic reactions?
Answer:
- Electronic Effects: The electron-donating methoxy group at the 3-position enhances electrophilic substitution at the para position, while the acetyl group (electron-withdrawing) directs reactions to meta positions. This duality requires careful optimization in synthetic pathways .
- Comparative Studies: Analogues like 2-fluoro-6-hydroxy-3-methoxybenzaldehyde show altered reactivity due to fluorine’s electronegativity, highlighting the need for substituent-specific reaction condition tuning .
Q. How can researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
Answer:
- Methodological Consistency: Ensure standardized protocols for measuring properties (e.g., using the same solvent systems for solubility tests). Variability may arise from impurities or differing analytical methods .
- Controlled Replication: Repeat experiments under identical conditions (temperature, humidity) to isolate variables. Cross-validate results using multiple techniques (e.g., DSC for stability, UV-Vis for concentration) .
Q. What strategies are recommended for characterizing the stability of this compound under varying experimental conditions?
Answer:
- Accelerated Stability Studies: Expose the compound to stressors (heat, light, humidity) and monitor degradation via GC-MS or FTIR. For example, thermal gravimetric analysis (TGA) can identify decomposition thresholds .
- Light Sensitivity: Store samples in amber vials if UV-Vis spectra indicate photodegradation. Use stabilizers like BHT for long-term storage .
Q. How can researchers design experiments to evaluate the biological activity of this compound?
Answer:
- In Vitro Assays: Screen for antimicrobial activity using broth microdilution (e.g., against E. coli or S. aureus) with MIC/MBC endpoints. Cytotoxicity can be assessed via MTT assays on mammalian cell lines .
- Structure-Activity Relationship (SAR): Compare with analogues (e.g., 4-hydroxy-3-methoxybenzaldehyde) to identify critical functional groups. Molecular docking studies may predict binding affinities to target proteins .
Data Gaps and Future Research
Q. What ecological data gaps exist for this compound, and how can they be addressed?
Answer:
Q. What advanced spectroscopic techniques are most effective in resolving structural ambiguities of this compound derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
